molecular formula C15H21N5O2 B286077 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B286077
M. Wt: 303.36 g/mol
InChI Key: NARMXGYEFNCBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was discovered by Pfizer in 2003 and has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione selectively inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which is critical for the activation and proliferation of T cells. By inhibiting JAK3, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can reduce the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to reduce inflammation and disease severity. In clinical trials, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to improve the symptoms of rheumatoid arthritis and psoriasis, and is currently being studied for its potential in other autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific modulation of the immune response. However, the limitations of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include its potential off-target effects, as well as the need for careful dosing and monitoring due to its immunosuppressive properties.

Future Directions

For the research on 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include the identification of its potential therapeutic applications in other autoimmune diseases, as well as the optimization of its dosing and delivery methods to minimize side effects. Additionally, the development of more selective JAK3 inhibitors may provide further insights into the role of JAK3 in immune function and may lead to the development of more effective therapies for autoimmune diseases.

Synthesis Methods

The synthesis of 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the condensation of 2,6-diaminopurine with cyclopentanone, followed by cyclization with acetic anhydride and subsequent oxidation to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the function of JAK3, which plays a critical role in the activation of T cells and B cells, and thus, has the potential to suppress the immune response and reduce inflammation.

properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

9-cyclopentyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C15H21N5O2/c1-17-12-11(13(21)18(2)15(17)22)20-9-5-8-19(14(20)16-12)10-6-3-4-7-10/h10H,3-9H2,1-2H3

InChI Key

NARMXGYEFNCBFB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4

Origin of Product

United States

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